CCR5 antagonist 2

HIV-1 Antiviral EC50

Standard CCR5 antagonists like Maraviroc show variable binding kinetics, creating irreproducible results in HIV-1 entry studies. CCR5 Antagonist 2 (Compound 25) offers an intermediate, fully characterized potency profile. - **Quantified activity**: IC50=8.34 nM (binding), EC50=11 nM (TZM-bl cells), with activity across five HIV-1 strains (YU-2, Ba-L, SF162, KIZ001, KIZ006). - **In vivo-ready**: Oral bioavailability 15.7%, t1/2=10.3 hours in SD rats - enables predictive dosing in rodent models. - **Distinct scaffold**: 8-azabicyclo[3.2.1]octane core - ideal for SAR studies versus Maraviroc or TAK-779.

Molecular Formula C32H45F2N5O2S
Molecular Weight 601.8 g/mol
Cat. No. B12399551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR5 antagonist 2
Molecular FormulaC32H45F2N5O2S
Molecular Weight601.8 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C(C)C
InChIInChI=1S/C32H45F2N5O2S/c1-20(2)31(41)37-13-9-29-28(18-37)35-21(3)39(29)26-16-24-4-5-25(17-26)38(24)14-8-27(23-10-15-42-19-23)36-30(40)22-6-11-32(33,34)12-7-22/h10,15,19-20,22,24-27H,4-9,11-14,16-18H2,1-3H3,(H,36,40)/t24-,25+,26?,27-/m0/s1
InChIKeyXADGEXPZZCPUIH-UEEAVMEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCR5 Antagonist 2 for HIV-1 Research


CCR5 Antagonist 2 (CAS 1800570-93-7), also known as Compound 25, is a small-molecule antagonist targeting the C-C chemokine receptor type 5 (CCR5) . It is characterized by a molecular formula of C32H45F2N5O2S and a molecular weight of 601.79 g/mol . Its primary application is in the study of HIV-1 entry mechanisms, offering researchers a tool for investigating viral inhibition through CCR5 blockade .

Non-Interchangeability of CCR5 Antagonist 2


CCR5 antagonists constitute a structurally diverse class of compounds with significant variations in binding affinity, receptor kinetics, and selectivity profiles. The assumption that all CCR5 antagonists are functionally interchangeable is not supported by experimental data. For instance, the clinically approved CCR5 antagonist Maraviroc exhibits a binding affinity (Ki = 0.24 nM) that differs from that of CCR5 Antagonist 2 (IC50 = 8.34 nM) , [1]. Furthermore, cross-study data demonstrate a wide range of potencies among different antagonists, such as Vicriviroc (IC50 = 10 nM) and the dual antagonist BMS-813160 (IC50 = 3.6 nM for CCR5) , . These variations in molecular pharmacology can profoundly affect experimental outcomes in models of viral entry, chemotaxis, and receptor signaling. The quantitative evidence presented in Section 3 delineates the specific characteristics that differentiate CCR5 Antagonist 2, which are essential for ensuring experimental reproducibility and making informed procurement decisions.

CCR5 Antagonist 2 Comparative Evidence


Antiviral Potency in TZM-bl Cells

CCR5 Antagonist 2 demonstrates HIV-1 inhibitory activity in a TZM-bl cell assay with an EC50 of 11 nM (0.011 ± 0.002 μM) [1]. This potency is within a similar order of magnitude to established CCR5 antagonists like Vicriviroc (mean IC50 of 0.46 nM to 10 nM against various HIV-1 isolates) and TAK-779 (EC50 of 1.2 nM in MAGI-CCR5 cells), but notably less potent than Maraviroc (Ki of 0.24 nM) in their respective assays [1], [2], [3], .

HIV-1 Antiviral EC50

HIV-1 Strain Antiviral Spectrum

CCR5 Antagonist 2 exhibits broad-spectrum anti-HIV-1 activity, with reported EC50 values of 7.82, 8.73, 12.61, 15.99, and 16.93 nM against strains KIZ001, YU-2, KIZ006, SF162, and Ba-L, respectively, in TZM-bl cells [1]. This is a distinct profile from compounds like Maraviroc, which is only effective against CCR5-tropic HIV-1 strains and requires prior tropism testing, or TAK-779, which is also selective for R5 HIV-1 , [2].

HIV-1 Broad-spectrum Viral strains

Rat Pharmacokinetics and Oral Bioavailability

In Sprague-Dawley rats, oral administration of CCR5 Antagonist 2 at 10 mg/kg resulted in a Cmax of 49.5 ± 18.6 ng/mL, a T1/2 of 10.3 ± 2.5 h, and an oral bioavailability (F) of 15.7% [1]. This contrasts with BMS-753426, a CCR2/CCR5 antagonist, which demonstrated improved oral bioavailability and lower clearance compared to a previous candidate, though specific values for its CCR5 inhibition are not directly comparable [2].

Pharmacokinetics Oral Bioavailability In Vivo

Structural Uniqueness for Chemical Tools

The chemical structure of CCR5 Antagonist 2, defined by the IUPAC name 4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]cyclohexane-1-carboxamide and molecular weight of 601.79 g/mol , is distinct from that of TAK-779 (Mr 531.13) and Maraviroc (MW 513.67) [1], . This structural uniqueness, which includes an 8-azabicyclo[3.2.1]octane core and a 4,4-difluorocyclohexane carboxamide moiety, provides a different chemical scaffold for exploring structure-activity relationships (SAR) in the context of CCR5 antagonism.

Chemoinformatics Molecular Structure Chemical probe

CCR5 Antagonist 2 Research Applications


HIV-1 Entry Inhibitor Comparison in TZM-bl Cells

CCR5 Antagonist 2, with its established EC50 of 11 nM in TZM-bl cells [1], serves as a valuable reference compound in studies comparing the potency of novel CCR5 antagonists. Its intermediate potency profile, relative to more potent compounds like Maraviroc or TAK-779, makes it suitable for establishing a dynamic range in dose-response experiments without fully saturating the assay at low concentrations. This allows for a more nuanced comparative analysis of partial agonists or weaker antagonists.

HIV-1 Strain-Specific Antiviral Profiling

Given its reported activity against a panel of HIV-1 strains (EC50 values ranging from 7.82 to 16.93 nM for KIZ001, YU-2, KIZ006, SF162, and Ba-L) [2], CCR5 Antagonist 2 is an appropriate tool for research focusing on viral diversity and resistance mechanisms. Scientists studying how different HIV-1 envelope variants respond to CCR5 blockade can use this compound's defined multi-strain activity profile as a benchmark for comparing viral susceptibility.

In Vivo HIV Pharmacodynamics in Rats

The characterized pharmacokinetic profile in Sprague-Dawley rats, including an oral bioavailability of 15.7% and a half-life of 10.3 hours [3], makes CCR5 Antagonist 2 a practical choice for in vivo studies. Researchers can use this data to design dosing regimens for proof-of-concept studies evaluating CCR5 blockade in rodent models, with predictable exposure levels that are not available for many uncharacterized research compounds.

Novel CCR5 Chemotype Exploration

CCR5 Antagonist 2 possesses a unique molecular structure featuring an 8-azabicyclo[3.2.1]octane core, which is distinct from the scaffolds of Maraviroc and TAK-779 , [4], . It is therefore a relevant starting point or comparator in medicinal chemistry programs aimed at developing next-generation CCR5 antagonists with improved properties or exploring novel intellectual property space. Its defined structure allows for clear SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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